molecular formula C10H7F3O2 B1390880 8-(Trifluoromethyl)chroman-4-one CAS No. 890839-66-4

8-(Trifluoromethyl)chroman-4-one

Numéro de catalogue: B1390880
Numéro CAS: 890839-66-4
Poids moléculaire: 216.16 g/mol
Clé InChI: OQGMJRUOBDTBBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Trifluoromethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 8th position of the chroman-4-one structure. Chromanones are significant due to their diverse biological and pharmaceutical activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyacetophenone with trifluoromethyl benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)chroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 8-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, chroman-4-ols, and quinones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis Overview

MethodDescriptionYieldReference
Radical CyclizationUtilizes radical precursors for cyclizationUp to 71%
Friedel-Crafts ReactionEmploys strong acids for cyclizationVariable yields
Base-Mediated CondensationOne-step synthesis with high efficiencyLow micromolar range IC50

Biological Applications

The biological significance of 8-(trifluoromethyl)chroman-4-one is primarily observed in its potential as an inhibitor of various enzymes and as an anticancer agent.

Inhibition of SIRT2

Recent studies have highlighted the compound's role as a selective inhibitor of SIRT2, an enzyme linked to aging and neurodegenerative diseases. Compounds derived from chroman-4-one exhibited low micromolar inhibitory concentrations, indicating promising therapeutic potential .

Antioxidant Activity

The antioxidant properties of this compound derivatives have been evaluated through various assays, demonstrating significant activity against free radicals. This suggests potential applications in combating oxidative stress-related diseases .

Anticancer Properties

Several derivatives have shown cytotoxic effects against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). For instance, one study reported IC50 values of 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7 cells . The introduction of the trifluoromethyl group has been linked to enhanced bioactivity.

Case Studies

  • SIRT2 Inhibition : A series of substituted chroman-4-one derivatives were synthesized and tested for SIRT2 inhibition. The most potent compound showed an IC50 value of 1.5 μM, indicating a strong inhibitory effect relevant for neurodegenerative disease treatment .
  • Antioxidant Evaluation : In vitro studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives possess significant antioxidant activity, which could be beneficial in developing supplements or pharmaceuticals aimed at reducing oxidative damage .
  • Cytotoxicity Studies : The synthesized N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides displayed notable cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Comparaison Avec Des Composés Similaires

  • 2-Phenylchroman-4-one
  • 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
  • Flavanones and Isoflavones

Uniqueness: 8-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Activité Biologique

8-(Trifluoromethyl)chroman-4-one is a synthetic organic compound belonging to the chroman-4-one class, characterized by a unique trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features may enhance lipophilicity and facilitate interactions with various biological targets.

Chemical Structure

The molecular structure of this compound includes a chroman backbone, which consists of a benzene ring fused to a tetrahydrofuran ring. The presence of the trifluoromethyl group significantly alters its chemical properties, potentially influencing its biological activity.

Biological Activities

Research indicates that derivatives of chroman-4-one, including this compound, exhibit significant biological activities. Notably, studies have focused on its role as an inhibitor of SIRT2 (Sirtuin 2), an enzyme implicated in aging and neurodegenerative diseases. The inhibition of SIRT2 may modulate pathways involved in cellular aging and stress responses, suggesting potential therapeutic applications in age-related disorders and neurodegeneration.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes and receptors. By binding to SIRT2, it may inhibit its activity, leading to alterations in cellular processes that are critical for maintaining cellular homeostasis and longevity.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

  • Inhibitory Activity : In vitro assays demonstrated that this compound effectively inhibits SIRT2 activity, with IC50 values indicating promising potency.
  • Cellular Effects : Treatment with this compound resulted in altered expression levels of genes associated with oxidative stress and apoptosis in neuronal cell lines.
  • Animal Models : Preliminary studies in animal models have shown that administration of this compound can lead to improved cognitive function and decreased neuroinflammation markers.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds. The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-8-(trifluoromethyl)chroman-4-oneFluorine at position 6SIRT2 inhibitor; potential neuroprotective effects
6-Chloro-8-(trifluoromethyl)chroman-4-oneChlorine instead of fluorineDifferent inhibitory profile on SIRT2
6-Nitro-chroman-4-oneNitro group at position 6Enhanced cytotoxicity in cancer cells
8-Bromo-chroman-4-oneBromine substitution at position 8Antimicrobial properties

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurodegenerative Disease Models : In studies involving mouse models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid-beta plaque formation and improved memory retention.
  • Cancer Research : Investigations into its anticancer properties revealed that the compound induces apoptosis in various cancer cell lines through SIRT2-mediated pathways.
  • Metabolic Disorders : Research has also suggested that this compound may play a role in glucose metabolism regulation, potentially offering insights into diabetes management.

Propriétés

IUPAC Name

8-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMJRUOBDTBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655175
Record name 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-66-4
Record name 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 18A (24.1 g, 103 mmol) and sulfuric acid (12 mL, 225 mmol) in trifluoroacetic acid (200 mL) was stirred at room temperature for 3 days. The reaction mixture was poured into ice-water and extracted with dichloromethane (2×200 mL). The organic layers were combined, washed with a saturated aqueous NaHCO3 solution (200 mL), dried (MgSO4), filtered, and concentrated. Silica gel chromatography (15% EtOAc/hexanes) gave the title compound (7.21 g, 33.4 mmol, 32%). MS (DCI/NH3) m/z 216 (M+NH4—H2O)+.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)chroman-4-one
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethyl)chroman-4-one
Reactant of Route 3
8-(Trifluoromethyl)chroman-4-one
Reactant of Route 4
8-(Trifluoromethyl)chroman-4-one
Reactant of Route 5
8-(Trifluoromethyl)chroman-4-one
Reactant of Route 6
8-(Trifluoromethyl)chroman-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.